molecular formula C14H11NO2S2 B12534808 4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile CAS No. 743431-91-6

4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile

Cat. No.: B12534808
CAS No.: 743431-91-6
M. Wt: 289.4 g/mol
InChI Key: KSPCEMGDXCSYOV-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile is a complex organic compound characterized by the presence of methylsulfanyl groups and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-(methylsulfanyl)benzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then cyclized to form the pyran ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile apart from these similar compounds is its unique pyran ring structure combined with the presence of methylsulfanyl groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

743431-91-6

Molecular Formula

C14H11NO2S2

Molecular Weight

289.4 g/mol

IUPAC Name

4-methylsulfanyl-6-(4-methylsulfanylphenyl)-2-oxopyran-3-carbonitrile

InChI

InChI=1S/C14H11NO2S2/c1-18-10-5-3-9(4-6-10)12-7-13(19-2)11(8-15)14(16)17-12/h3-7H,1-2H3

InChI Key

KSPCEMGDXCSYOV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=C(C(=O)O2)C#N)SC

Origin of Product

United States

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